molecular formula C9H15NS B13621719 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine

2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine

Cat. No.: B13621719
M. Wt: 169.29 g/mol
InChI Key: ZLVRUPSQLDHCJF-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine is a substituted phenethylamine derivative featuring a thiophene ring substituted with methyl groups at positions 2 and 5, and a methyl-substituted ethylamine side chain. The thiophene moiety contributes to its aromatic and electronic properties, while the methyl groups on the thiophene and the ethylamine chain influence steric and pharmacokinetic characteristics.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)-N-methylethanamine

InChI

InChI=1S/C9H15NS/c1-7-6-9(4-5-10-3)8(2)11-7/h6,10H,4-5H2,1-3H3

InChI Key

ZLVRUPSQLDHCJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)CCNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Methylamine, other alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Applications
2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine Thiophene 2,5-dimethyl; N-methyl ethylamine Not explicitly reported Bioactive intermediate (hypothesized)
2,2-Diphenylethan-1-amine () Ethylamine Two phenyl groups at C2 ~197.29 Pharmaceutical synthesis, polymers
2-(5-((2,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine () Oxadiazole 2,5-dimethylphenoxy; N-methyl ethylamine 261.33 Discontinued (lab use only)

Key Observations:

Thiophene vs. Phenyl/Oxadiazole Cores: The thiophene ring in the target compound confers distinct electronic properties compared to the phenyl groups in 2,2-diphenylethan-1-amine. The oxadiazole-containing analog () introduces a heterocyclic ring with oxygen and nitrogen, which may improve hydrogen-bonding capacity but reduce metabolic stability compared to thiophene .

The N-methyl group on the ethylamine side chain may enhance lipophilicity, influencing blood-brain barrier penetration—a feature shared with psychoactive phenethylamines .

Applications :

  • Unlike 2,2-diphenylethan-1-amine, which is widely used as a synthetic intermediate in pharmaceuticals (), the target compound lacks reported industrial or clinical applications. Its structural analogs, such as the oxadiazole derivative (), are often restricted to research due to stability or safety concerns.

Research Findings and Limitations

  • Crystallographic data, if available, would require tools like SHELX for refinement ().
  • Biological Activity: No direct pharmacological studies were identified.
  • Data Gaps : Critical parameters such as melting point, solubility, and toxicity are absent in accessible literature. Comparative studies with in vivo efficacy data are needed to validate hypotheses about its bioactivity.

Biological Activity

2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent studies.

Molecular Structure:

  • IUPAC Name: 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine
  • Molecular Formula: C_10H_15NS
  • Molecular Weight: 185.30 g/mol
  • CAS Number: 2530-10-1

Physical Properties:

  • Appearance: Colorless to light yellow liquid
  • Boiling Point: 225 °C
  • Density: 1.10 g/cm³

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene moieties. For instance, derivatives of thiophene have shown significant activity against various bacterial strains. A study synthesized several Schiff bases derived from thiophene and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that similar structures like 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine may possess comparable activities .

Antitumor Activity

The antitumor potential of thiophene derivatives has been a focus of research due to their ability to interact with cellular targets. Analogues of known antitumor agents have been modified by substituting phenyl rings with thiophene rings. These modifications have resulted in compounds that demonstrate enhanced cytotoxicity against cancer cell lines. The introduction of the dimethylthiophene group in 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine may contribute to improved binding affinities to target proteins involved in tumor growth .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine to various biological targets, including enzymes and receptors associated with disease pathways. For instance, compounds similar in structure were docked against the Human Epidermal Growth Factor Receptor (HER), revealing significant binding interactions that suggest a potential mechanism for antitumor activity through inhibition of receptor signaling pathways .

Study on Antibacterial Activity

A notable study focused on the synthesis and evaluation of thiophene derivatives for their antibacterial properties. The research demonstrated that specific modifications in the thiophene structure could enhance antimicrobial efficacy. The study concluded that compounds with a similar framework to 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine could be promising candidates for further development as antibacterial agents .

Antitumor Activity Evaluation

In another investigation, researchers explored the antitumor effects of various thiophene derivatives. The results indicated that certain structural modifications led to increased cytotoxicity against cancer cell lines. This suggests that compounds like 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine may also exhibit significant antitumor properties due to their structural characteristics .

Summary Table of Biological Activities

Compound Activity Target Reference
2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amineAntibacterialGram-positive/negative bacteria
Thiophene DerivativesAntitumorCancer cell lines
Various Thiophene AnaloguesMolecular DockingHER receptor

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